4-(2,6-Dichlorophenyl)piperidine-2,6-dione
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Overview
Description
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 371981-22-5 . It has a molecular weight of 258.1 and its IUPAC name is 4-(2,6-dichlorophenyl)-2,6-piperidinedione .
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) .Chemical Reactions Analysis
The synthesis of piperidine-2,6-diones has received considerable attention . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 154-157 degrees . It is stored at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis method of piperidine-2,6-diones allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
Properties
CAS No. |
371981-22-5 |
---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
InChI Key |
GNZJINUQGHMRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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